molecular formula C24H23BrF3NO4 B7739356 3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7739356
M. Wt: 526.3 g/mol
InChI Key: UYZWLMJWEHQULX-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (flavonoid) family, characterized by a bicyclic core with a ketone group. Key structural features include:

  • Position 3: 2-Bromophenoxy group (electron-withdrawing, bulky).
  • Position 8: Cyclohexyl(methyl)aminomethyl substituent (lipophilic, basic).
  • Position 7: Hydroxyl group (hydrogen-bond donor).
  • Position 2: Trifluoromethyl group (electron-withdrawing, enhances metabolic stability).

These substituents collectively influence its physicochemical properties (e.g., solubility, logP) and biological interactions, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-(2-bromophenoxy)-8-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrF3NO4/c1-29(14-7-3-2-4-8-14)13-16-18(30)12-11-15-20(31)22(23(24(26,27)28)33-21(15)16)32-19-10-6-5-9-17(19)25/h5-6,9-12,14,30H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZWLMJWEHQULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Br)C(F)(F)F)O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core, introduction of the bromophenoxy group, and the attachment of the cyclohexyl(methyl)amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving chromen-4-one derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 3

Position 3 modifications significantly alter electronic and steric properties:

Compound Position 3 Substituent Key Effects Reference
Target compound 2-Bromophenoxy Enhanced electronegativity, steric bulk; potential for halogen bonding
3-(2-Chlorophenyl)-...chromen-4-one 2-Chlorophenyl Reduced steric bulk vs. bromine; similar electronegativity
3-(2-Methoxyphenyl)-...chromen-4-one 2-Methoxyphenyl Electron-donating methoxy group; increased solubility
3-(3-Methylphenoxy)-...chromen-4-one 3-Methylphenoxy Electron-donating methyl; reduced halogen interactions
3-(2-Naphthyloxy)-...chromen-4-one 2-Naphthyloxy Extended π-system; potential for enhanced π-π stacking

Impact : Bromine’s bulk and electronegativity may improve target binding affinity compared to chlorine or methoxy groups. However, methoxy-substituted analogs could exhibit better aqueous solubility .

Substituent Variations at Position 8

Position 8 substituents modulate steric effects and basicity:

Compound Position 8 Substituent Key Effects Reference
Target compound Cyclohexyl(methyl)aminomethyl High lipophilicity; moderate basicity
3-(2-Chlorophenyl)-...chromen-4-one Morpholin-4-ylmethyl Polar morpholine ring; improved solubility
8-[(Dimethylamino)methyl]-...chromen-4-one Dimethylaminomethyl Smaller substituent; higher basicity
8-{[Benzyl(methyl)amino]methyl}-... Benzyl(methyl)aminomethyl Aromatic benzyl group; increased π-interactions

Impact: Cyclohexyl(methyl)aminomethyl offers a balance between lipophilicity (membrane permeability) and steric hindrance, whereas morpholinyl groups enhance solubility for hydrophilic targets .

Role of Position 7 Hydroxyl Group

The hydroxyl group at position 7 is conserved across most analogs (e.g., ), suggesting its critical role in hydrogen-bonding interactions with biological targets. Derivatives lacking this group (e.g., methoxymethoxy-protected analogs in ) show reduced activity, highlighting its importance.

Trifluoromethyl Group at Position 2

The trifluoromethyl group at position 2 is retained in all analogs discussed here (). This group:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Withdraws electrons, polarizing the chromenone core for electrophilic interactions.

Biological Activity

The compound 3-(2-bromophenoxy)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic molecule with significant potential for various biological applications. Its structure incorporates a chromen-4-one core, which is prevalent in many biologically active compounds. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is:

3 2 bromophenoxy 8 [[cyclohexyl methyl amino methyl]7hydroxy 2 trifluoromethyl chromen 4 one\text{3 2 bromophenoxy 8 }[[\text{cyclohexyl methyl amino }\text{methyl}]-7-\text{hydroxy 2 trifluoromethyl chromen 4 one}

Structural Features

  • Core Structure : The chromen-4-one framework provides a basis for various biological interactions.
  • Functional Groups : The presence of bromine, trifluoromethyl, and hydroxyl groups enhances the compound's reactivity and potential biological interactions.

The biological activity of this compound likely involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Key Pathways Influenced

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in pain and inflammation management.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could protect cells from oxidative stress.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against several biological targets:

  • Cholinesterase Inhibition : The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's.
  • Cytotoxicity : Research indicates that the compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) cells, highlighting its potential as an anticancer agent.

Comparative Biological Activity

CompoundTargetIC50 (µM)Notes
This compoundAChE19.2Moderate inhibition
This compoundBChE13.2Moderate inhibition
Other derivativesAChE/BChEVariesSome exhibited higher activity

Case Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of several chromone derivatives, including the target compound. Results indicated that it significantly inhibited COX-2 and LOX pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as a chemotherapeutic agent.

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